molecular formula C12H13ClN2 B008874 [1,1'-Biphenyl]-3-ylhydrazine hydrochloride CAS No. 109221-88-7

[1,1'-Biphenyl]-3-ylhydrazine hydrochloride

Cat. No. B008874
M. Wt: 220.7 g/mol
InChI Key: RXOUQUVFXCPQAR-UHFFFAOYSA-N
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Description

  • “[1,1'-Biphenyl]-3-ylhydrazine hydrochloride” is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The synthesis process of related compounds often involves condensation reactions under specific conditions, such as the presence of hydrochloric acid and reflux conditions (Prabhudeva et al., 2017).

Molecular Structure Analysis

  • Studies on molecular structure frequently use techniques like single-crystal X-ray diffraction and NMR spectroscopy. These methods help establish the precise arrangement of atoms within the compound and its stereochemistry (Kariuki et al., 2022).

Chemical Reactions and Properties

  • Arylhydrazines, like “[1,1'-Biphenyl]-3-ylhydrazine hydrochloride”, can participate in various chemical reactions, including oxidative radical arylation using dioxygen from air, demonstrating their reactivity and potential in synthesizing complex organic compounds (Hofmann et al., 2014).

Physical Properties Analysis

  • The physical properties of such compounds, like solubility, melting point, and crystalline structure, can be determined using X-ray crystallography, which provides detailed insights into the compound's solid-state characteristics (Naveen et al., 2018).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are influenced by the compound’s molecular structure and functional groups. Studies often focus on the behavior of these compounds under various chemical conditions to understand their potential applications in synthesis and materials science (Badgujar et al., 2009).

Scientific Research Applications

Analytical Chemistry Application

  • HPLC Method Development: Watanabe, Oguchi, Ebara, and Fukui (2005) developed an assay for measuring urinary 3-hydroxyisovaleric acid (3-HIA) using HPLC after derivatization with 2-nitrophenylhydrazine hydrochloride. This method aids in detecting biotin deficiency in infants and mice, showcasing the utility of phenylhydrazine derivatives in analytical chemistry (Watanabe et al., 2005).

Environmental Science Application

  • Wastewater Treatment: Bao Xi-zhi (2013) conducted research on treating phenylhydrazine hydrochloride wastewater, a byproduct of pesticide and medicine production. The study emphasized the environmental significance of managing such toxic wastewater through resin adsorption and Fenton oxidation (Bao Xi-zhi, 2013).

Organic Chemistry and Synthesis

  • Synthesis of Aminobiphenyls: Hofmann, Jasch, and Heinrich (2014) reported a process for preparing substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This work underlines the role of phenylhydrazine derivatives in the synthesis of organic compounds (Hofmann et al., 2014).

Dechlorination of PCBs

  • PCB Dechlorination: J. Rodríguez and A. Lafuente (2002) explored the dechlorination of polychlorinated biphenyls (PCBs) using solid hydrazine hydrochloride, demonstrating its potential in environmental remediation (Rodríguez & Lafuente, 2002).

Medicinal Chemistry Applications

  • Synthesis of Heterocyclic Compounds: Mansour, Sayed, Al-halim, Marzouk, and Shaban (2020) utilized 1-(1,1′-biphenyl-4-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one to synthesize novel cytotoxic heterocyclic compounds, indicating its potential in drug discovery (Mansour et al., 2020).

Polymer Science

  • Polyimide Synthesis: Hsiao, Yang, and Lin (1995) reported the synthesis of polyimides based on bis(p-aminophenoxy)biphenyls, highlighting the application in materials science (Hsiao, Yang, & Lin, 1995).

Biochemistry and Molecular Biology

  • Study of Carcinogenesis: Thurnherr, Deschner, Stonehill, and Lipkin (1973) investigated the induction of adenocarcinomas in mice using 1,2-dimethylhydrazine hydrochloride, providing insights into the biochemical pathways of cancer development (Thurnherr et al., 1973).

Safety And Hazards

The safety and hazards of “[1,1’-Biphenyl]-3-ylhydrazine hydrochloride” would depend on its specific composition and concentration. Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

(3-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUQUVFXCPQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484242
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3-ylhydrazine hydrochloride

CAS RN

109221-88-7
Record name ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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